Proguanil - 500-92-5

Proguanil

Catalog Number: EVT-298872
CAS Number: 500-92-5
Molecular Formula: C11H16ClN5
Molecular Weight: 259.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Proguanil hydrochloride is a biguanide derivative classified as an antimalarial agent. [] It acts as a prodrug, meaning it is metabolized in the body into its active form, cycloguanil. [, ] In scientific research, proguanil serves as a valuable tool for studying malaria parasite biology, drug metabolism, and the impact of genetic variability on drug response.

Future Directions
  • Alternative therapeutic applications: Investigating proguanil's potential in treating other diseases, including cancer, building on initial research demonstrating its anticancer activity. [, , ]

Cycloguanil

  • Relevance: Cycloguanil is formed from Proguanil through hepatic metabolism, primarily via the cytochrome P450 enzyme CYP2C19. [ [] ] Several studies highlighted the significant role of CYP2C19 polymorphisms in influencing the proguanil-to-cycloguanil metabolic ratio, ultimately impacting proguanil's efficacy. [ [, , ] ] Additionally, OCT1-mediated uptake appears crucial for intracellular cycloguanil concentrations, potentially impacting Proguanil's effectiveness against hepatic malaria stages. [ [] ]

Chlorproguanil

  • Relevance: Research indicates that Chlorproguanil and Proguanil share a metabolic pathway, both being metabolized by CYP2C19, the enzyme primarily responsible for Proguanil activation. [ [] ] Furthermore, they exhibit mutual competitive inhibition in vitro, suggesting potential pharmacokinetic interactions when co-administered. [ [] ]

4-Chlorophenylbiguanide (CPB)

  • Relevance: CPB is generated from Proguanil through metabolic pathways in the body. [ [] ] While not directly involved in the antimalarial effects, its presence is monitored in pharmacokinetic studies to understand Proguanil's metabolism and elimination profile. [ [] ]

Atovaquone

  • Relevance: Atovaquone and Proguanil are frequently co-administered due to their synergistic antimalarial activity, enhancing each other's effectiveness and reducing the risk of resistance development. [ [, , , , , , , ] ] While not structurally related, their frequent combined use in clinical settings makes Atovaquone highly relevant to Proguanil.

Pyrimethamine

  • Relevance: Both Pyrimethamine and Proguanil's active metabolite, Cycloguanil, act on the same target, DHFR, in malaria parasites. [ [] ] Cross-resistance between these drugs is a concern, potentially limiting their effectiveness in areas with high prevalence of resistant strains. [ [, ] ]

Chloroquine

    Sulfadoxine-Pyrimethamine (SP)

    • Relevance: Similar to Pyrimethamine alone, the Sulfadoxine-Pyrimethamine combination targets the same metabolic pathway as Proguanil's active metabolite, Cycloguanil, raising concerns about cross-resistance. [ [, ] ] Studies have compared their efficacy for malaria chemoprophylaxis in specific populations, highlighting the importance of understanding resistance patterns. [ [, ] ]

    Mefloquine

    • Relevance: Mefloquine is often considered an alternative to Proguanil for malaria prophylaxis, particularly in regions with widespread resistance to other drugs. [ [, ] ] Clinical trials have compared their effectiveness and safety profiles, guiding treatment choices for travelers and residents in endemic areas. [ [, , ] ]
    Source

    Proguanil was first synthesized in the 1940s and has been used clinically since then. It is derived from p-chlorophenylcyanoguanidine, which undergoes several chemical transformations to yield the active compound. The synthesis involves various reagents and solvents, highlighting the complexity of its production.

    Classification

    Proguanil belongs to the class of antimalarial agents and is categorized under biguanides. Its mechanism of action differentiates it from other antimalarials, making it a vital component in malaria treatment protocols.

    Synthesis Analysis

    Methods

    The synthesis of Proguanil typically begins with p-chlorophenylcyanoguanidine, which is reacted with isopropylamine in the presence of copper sulfate. This reaction requires careful temperature control and can last from 2 to 10 hours under reflux conditions. Following the reaction, various purification steps are employed to isolate Proguanil hydrochloride in high purity (≥99%) using techniques such as recrystallization and filtration.

    Technical Details

    1. Reagents: The primary reagents include p-chlorophenylcyanoguanidine, isopropylamine, copper sulfate, and various acids for neutralization.
    2. Reaction Conditions: The reaction mixture is maintained at temperatures between 25-30°C after initial refluxing, followed by cooling and acidification.
    3. Purification: The crude product undergoes multiple crystallization steps involving water and activated charcoal to remove impurities effectively.
    Molecular Structure Analysis

    Structure

    Proguanil's molecular formula is C11_{11}H15_{15}ClN5_{5}. The structure features a biguanide backbone with a p-chlorophenyl group attached.

    Data

    • Molecular Weight: 248.72 g/mol
    • Chemical Structure:
      Proguanil Structure C11H15ClN5\text{Proguanil Structure }\text{C}_{11}\text{H}_{15}\text{ClN}_{5}
    • 3D Configuration: Proguanil exhibits a specific three-dimensional arrangement that is crucial for its biological activity.
    Chemical Reactions Analysis

    Reactions

    The primary chemical reactions involving Proguanil are its synthesis from p-chlorophenylcyanoguanidine and its metabolic conversion in the body to cycloguanil, which is responsible for its antimalarial activity.

    Technical Details

    1. Synthesis Reaction:
      • Reactants: p-chlorophenylcyanoguanidine + isopropylamine
      • Conditions: Refluxing with copper sulfate
      • Products: Proguanil hydrochloride
    2. Metabolic Reaction:
      • Proguanil → Cycloguanil (via liver cytochrome P450 enzymes)
    Mechanism of Action

    Proguanil exerts its pharmacological effects primarily through its active metabolite, cycloguanil.

    Process

    1. Inhibition of Dihydrofolate Reductase: Cycloguanil inhibits dihydrofolate reductase, disrupting folate metabolism essential for nucleic acid synthesis in Plasmodium species.
    2. Synergistic Effects: When combined with atovaquone, Proguanil enhances the efficacy against malaria by targeting different metabolic pathways within the parasite.

    Data

    • IC50_{50} Values: Vary depending on the specific Plasmodium strain but demonstrate significant potency against resistant strains when used in combination therapies.
    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: White crystalline powder
    • Solubility: Soluble in water; slightly soluble in organic solvents
    • Melting Point: Approximately 170-172°C

    Chemical Properties

    • Stability: Stable under normal conditions but sensitive to light and moisture.
    • pH Range: Typically neutral when dissolved in water.
    Applications

    Proguanil is primarily used in clinical settings for:

    • Malaria Treatment: Effective against various strains of Plasmodium, particularly when used in combination therapies.
    • Prophylaxis: Recommended for travelers to endemic regions to prevent malaria infection.
    • Research Applications: Investigated for potential use against other parasitic infections and cancer due to its mechanism of action on folate metabolism.
    Historical Context and Pharmacological Development of Proguanil

    Discovery and Early Antimalarial Applications

    Proguanil (originally designated Paludrine®) emerged from a collaborative WWII antimalarial drug discovery initiative between British and U.S. research teams. In 1945, scientists Frank Rose and Frank Curd at Imperial Chemical Industries (ICI) identified its core structure while investigating pyrimidine derivatives. Their pivotal discovery revealed that replacing the pyrimidine ring with a biguanide moiety retained antimalarial activity while reducing toxicity. This led to the synthesis of proguanil (1-(4-chlorophenyl)-5-isopropylbiguanide) – a simpler, manufacturable compound effective against avian malaria (Plasmodium gallinaceum) [10].

    Proguanil was rapidly commercialized as a monotherapy, becoming one of the first synthetic antimalarials after quinine. Initial clinical use demonstrated efficacy against Plasmodium falciparum and vivax malaria. However, by the 1950s, widespread parasite resistance emerged due to point mutations in the Plasmodium dihydrofolate reductase (dhfr) gene, diminishing its standalone utility [1] [10].

    • Mechanism Insight: Proguanil functions primarily as a prodrug. Its active metabolite, cycloguanil (formed via hepatic CYP2C19), inhibits parasitic dihydrofolate reductase (DHFR), disrupting folate metabolism essential for DNA synthesis [10] [8].

    Evolution from Monotherapy to Combination Strategies

    The decline of proguanil monotherapy due to resistance prompted its repurposing as a combination partner:

    • Chloroquine-Proguanil (1948–1970s): This early combination partially overcame chloroquine resistance but faced declining efficacy and was discontinued in the U.S. by the 1970s [1].
    • Atovaquone-Proguanil (Malarone®): A transformative advancement occurred in the 1990s when synergistic action between proguanil and the mitochondrial electron transport inhibitor atovaquone was discovered. Proguanil’s non-DHFR mechanism – potentiating mitochondrial membrane collapse – reduced the effective atovaquone concentration required by >1000-fold and delayed resistance emergence. This synergy was validated in clinical trials showing >98% cure rates for P. falciparum malaria [5] [7] [8].

    Table 1: Evolution of Proguanil Combination Therapies

    EraCombination PartnerKey MechanismClinical Impact
    1948–1970sChloroquineIndependent actionsPartial restoration of chloroquine efficacy
    1990s–PresentAtovaquoneSynergistic mitochondrial potentiation>98% cure rates; high resistance barrier

    Role in the U.S. Army’s WWII Drug Development Program

    Proguanil’s development was accelerated by the U.S. Army’s WWII antimalarial program. Facing Pacific Theater casualties primarily from malaria, the Office of Scientific Research and Development (OSRD) partnered with British pharmaceutical teams (including ICI) to screen thousands of compounds. Proguanil was among the prioritized candidates identified through this collaboration [1] [7].

    The Army’s program also investigated early hydroxynaphthoquinones (e.g., lapinone), precursors to atovaquone. Though ineffective alone, this research laid groundwork for later combination strategies. Notably, proguanil was used by U.S. military personnel in malaria-endemic zones by 1947 and formally adopted for prophylaxis by 1997, preceding FDA approval [1] [6].

    FDA Regulatory History and Label Revisions

    Proguanil’s regulatory journey in the U.S. reflects evolving safety and resistance awareness:

    • Initial Approval (2000): The fixed-dose combination atovaquone-proguanil (Malarone®) was approved for malaria treatment and prophylaxis. The label emphasized contraindications for severe renal impairment (creatinine clearance <30 mL/min) due to proguanil-associated pancytopenia risk [1].
    • Key Label Updates:
    • 2002: Strengthened renal impairment warnings and contraindicated double-dosing after missed doses.
    • 2004: Added post-marketing reports of rare seizures and psychotic events (e.g., hallucinations), though causal links were unconfirmed [1].
    • Patent Expiry (2013): Generic versions entered the market, increasing accessibility but raising concerns about long-term resistance management with broader use [7].

    Table 2: FDA Label Revisions for Atovaquone-Proguanil (2000–2019)

    YearKey Label ChangeTriggering Evidence
    2000Contraindication in severe renal impairmentClinical reports of pancytopenia
    2002Explicit contraindication of double-dosingPharmacovigilance data
    2004Addition of neuropsychiatric event warningsPost-marketing adverse event reports
    2019Updated hepatic failure risk (transplant cases reported)Post-marketing hepatotoxicity surveillance

    Properties

    CAS Number

    500-92-5

    Product Name

    Proguanil

    IUPAC Name

    1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine

    Molecular Formula

    C11H16ClN5

    Molecular Weight

    259.77 g/mol

    InChI

    InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)/i1D3,2D3

    InChI Key

    SSOLNOMRVKKSON-WFGJKAKNSA-N

    SMILES

    CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl

    Solubility

    2.86e-01 g/L

    Synonyms

    Bigumal
    Chlorguanid
    Chloriguane
    Chloroguanide
    Chloroguanide Hydrochloride
    Hydrochloride, Chloroguanide
    Hydrochloride, Proguanil
    Paludrin
    Paludrine
    Proguanil
    Proguanil Hydrochloride

    Canonical SMILES

    CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl

    Isomeric SMILES

    [2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.